![molecular formula C15H22N2O3S B7630608 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7630608.png)
1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid
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Overview
Description
1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. TAK-659 is a potent inhibitor of spleen tyrosine kinase (SYK), a protein that plays a critical role in the activation of B-cell receptor (BCR) signaling pathway. SYK is known to be overexpressed in many B-cell malignancies, making it a promising target for cancer therapy.
Mechanism of Action
1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid exerts its anti-tumor effects by inhibiting the activation of the BCR signaling pathway. By blocking SYK, 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid prevents the downstream activation of key signaling molecules, such as Bruton's tyrosine kinase (BTK) and phospholipase C gamma 2 (PLCγ2), which are essential for the survival and proliferation of B-cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has been shown to have other biochemical and physiological effects. For example, 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has been shown to inhibit the release of inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid is its potency and selectivity for SYK, which makes it a promising candidate for cancer therapy. However, like many small molecule inhibitors, 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has limitations, including the potential for off-target effects and the development of resistance over time.
Future Directions
There are several future directions for research on 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid. One area of interest is the development of combination therapies that can enhance the anti-tumor effects of 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid. Another area of research is the identification of biomarkers that can predict response to 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid, which could help guide patient selection for clinical trials. Finally, there is a need for further investigation into the potential use of 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid in the treatment of autoimmune diseases, given its ability to inhibit inflammatory cytokine release.
Synthesis Methods
The synthesis of 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid involves several steps, starting with the reaction between 2-tert-butyl-4-chloro-1,3-thiazole and 2-aminobutyric acid to form 2-(2-tert-butyl-1,3-thiazol-4-yl)acetic acid. The resulting compound is then reacted with piperidine-3-carboxylic acid to yield 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid.
Scientific Research Applications
1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). In these models, 1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.
properties
IUPAC Name |
1-[2-(2-tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-15(2,3)14-16-11(9-21-14)7-12(18)17-6-4-5-10(8-17)13(19)20/h9-10H,4-8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIIYHGCNMFVAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CC(=O)N2CCCC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2-Tert-butyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid |
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